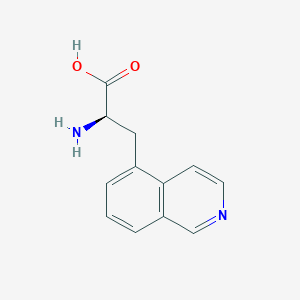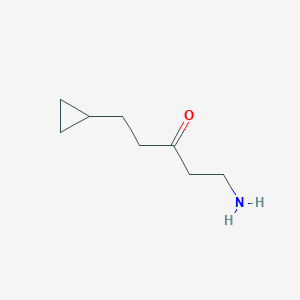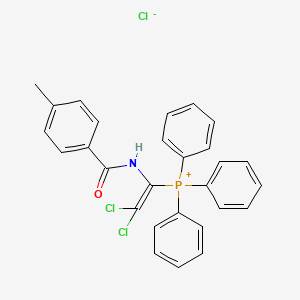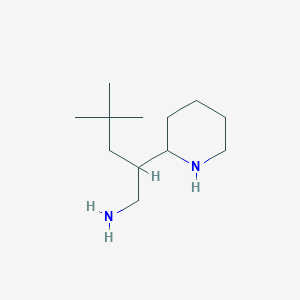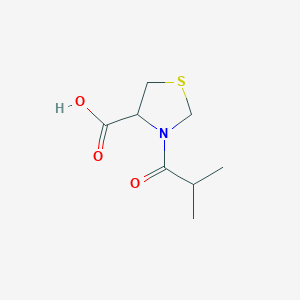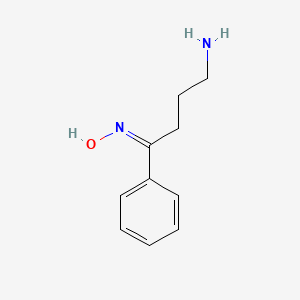![molecular formula C7H10N2S B13155761 2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine CAS No. 1251923-85-9](/img/structure/B13155761.png)
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thienodiazepines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of this compound, which can be further reduced using lithium aluminium hydride to obtain the corresponding saturated heterocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the diazepine ring can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno and diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, such as amines and thiols, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thieno and diazepine derivatives.
Applications De Recherche Scientifique
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Pharmacology: Research focuses on its interaction with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Material Science: The unique electronic properties of the thieno ring make it a candidate for use in organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thieno-based compound with diverse biological activities.
Thieno[3,4-b]pyridine: Known for its potential therapeutic applications.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits various pharmacological activities, including antimicrobial and antihypertensive effects.
Uniqueness
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine is unique due to its specific ring structure, which combines the properties of both thieno and diazepine rings. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
1251923-85-9 |
|---|---|
Formule moléculaire |
C7H10N2S |
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine |
InChI |
InChI=1S/C7H10N2S/c1-4-10-7-5-8-2-3-9-6(1)7/h1,4,8-9H,2-3,5H2 |
Clé InChI |
XHVSEUAVFGBJMH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(CN1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


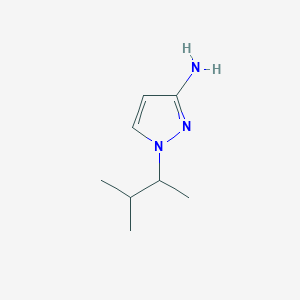
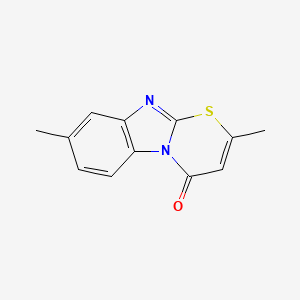
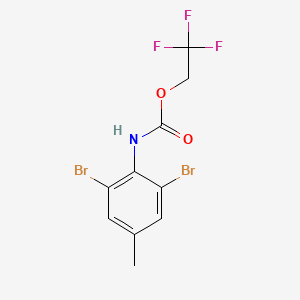
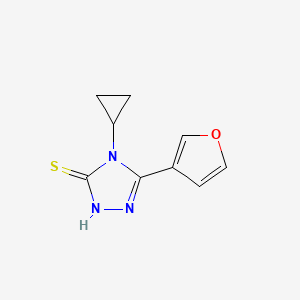
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
